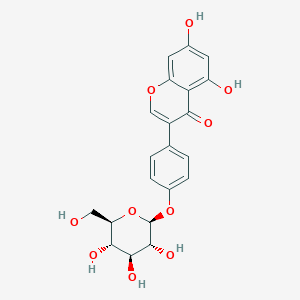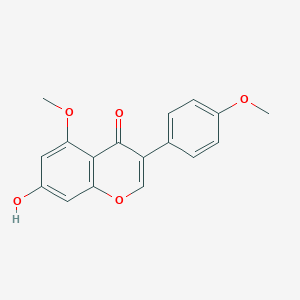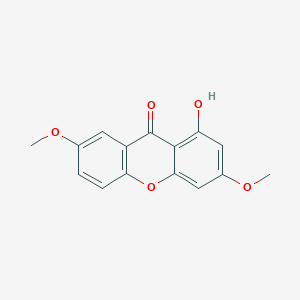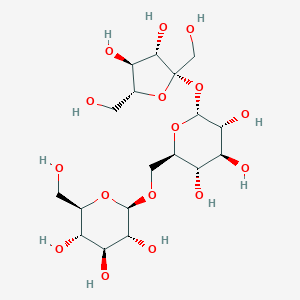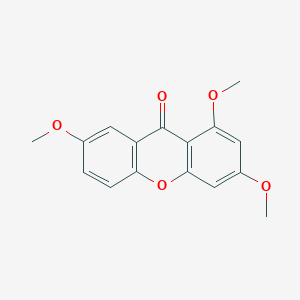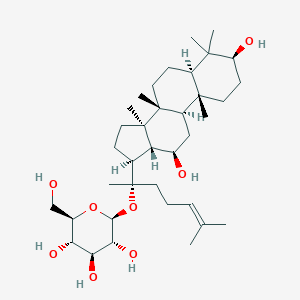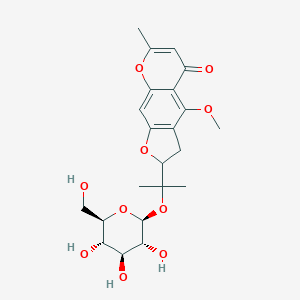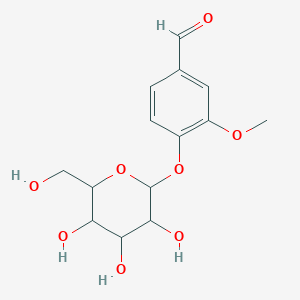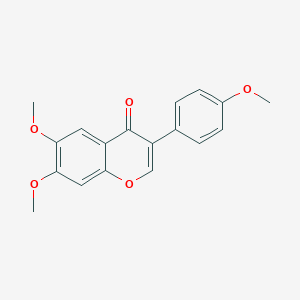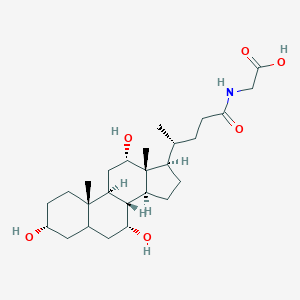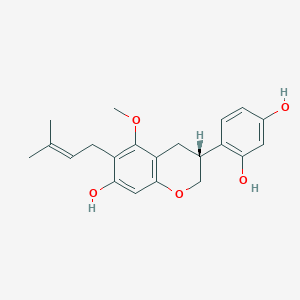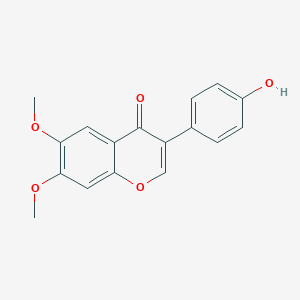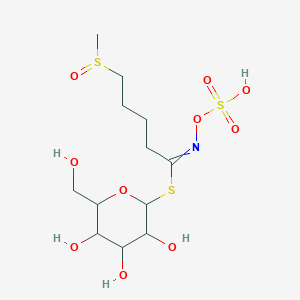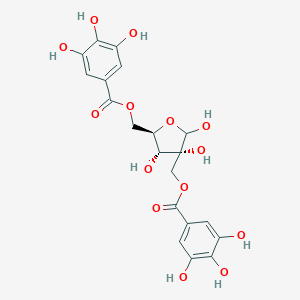
金缕梅单宁
描述
Hamamelitannin is a type of hydrolyzable tannin, specifically a gallotannin, which is derived from the bark and leaves of the witch hazel plant (Hamamelis virginiana). This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
Hamamelitannin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of tannins.
Medicine: Explored for its potential anti-carcinogenic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the formulation of skincare products due to its antioxidant and anti-inflammatory properties.
作用机制
Target of Action
Hamamelitannin, also known as 2’,5-Digalloylhamamelofuranose or Hamamelofuranose2,5-digallate, is a polyphenol extracted from the bark of Hamamelis virginiana . It primarily targets the bacterial quorum sensing (QS) system . In particular, it has been suggested to block QS through the TraP QS system . This system plays a crucial role in bacterial communication and biofilm formation, particularly in Staphylococcus aureus .
Mode of Action
Hamamelitannin interacts with its targets by affecting cell wall synthesis and extracellular DNA release of Staphylococcus aureus . It specifically affects S. aureus biofilm susceptibility through the TraP receptor . By blocking the QS system, it disrupts bacterial communication, thereby increasing the susceptibility of S. aureus biofilms towards different classes of antibiotics .
Biochemical Pathways
Hamamelitannin affects the peptidoglycan biosynthesis pathway, a crucial process for bacterial cell wall formation . It also impacts the release of extracellular DNA, a major component of the biofilm matrix . Furthermore, it has been suggested that hamamelitannin may modulate the GLUT-4 signaling cascade, influencing glucose metabolism .
Pharmacokinetics
aureus biofilms towards different classes of antibiotics in vitro , suggesting it may have good bioavailability.
Result of Action
The primary result of hamamelitannin’s action is an increase in the antibiotic susceptibility of S. aureus biofilms . It achieves this by affecting cell wall synthesis and extracellular DNA release, disrupting the structure and function of the biofilms . This leads to a decrease in the biofilm’s resistance to antimicrobial agents .
Action Environment
The action of hamamelitannin can be influenced by environmental factors. For instance, its effectiveness in increasing antibiotic susceptibility was observed in S. . Moreover, it has been shown to increase the susceptibility of S. aureus to antibiotic treatment in in vivo Caenorhabditis elegans and mouse mammary gland infection models , indicating that its action can be influenced by the host environment.
生化分析
Biochemical Properties
Hamamelitannin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the insulin receptor tyrosine kinase (IRTK) and phosphoinositide 3-kinase (PI3K), which are key components of the insulin signaling pathway . Hamamelitannin enhances glucose uptake and glycogen storage by upregulating the expression of genes such as IRS-1, GLUT-4, and GSK-3β . These interactions suggest that Hamamelitannin exhibits insulinomimetic effects, making it a potential candidate for managing diabetes and metabolic disorders .
Cellular Effects
Hamamelitannin influences various cellular processes and functions. In L6 myotubes, Hamamelitannin has been shown to increase glucose uptake and glycogen synthesis in a dose-dependent manner . This compound also affects cell signaling pathways by upregulating the expression of key genes involved in glucose metabolism . Additionally, Hamamelitannin exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and reducing oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of Hamamelitannin involves its interaction with specific biomolecules and enzymes. Hamamelitannin binds to the insulin receptor, activating the downstream signaling cascade involving PI3K and Akt . This activation leads to the translocation of GLUT-4 to the plasma membrane, facilitating glucose uptake . Furthermore, Hamamelitannin inhibits the activity of glycogen synthase kinase-3β (GSK-3β), promoting glycogen synthesis . These molecular interactions highlight the compound’s potential as an insulinomimetic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hamamelitannin have been observed to change over time. The compound exhibits stability under various conditions, maintaining its bioactivity for extended periods . Long-term studies have shown that Hamamelitannin continues to enhance glucose uptake and glycogen storage in cells without significant degradation . These findings suggest that Hamamelitannin has a sustained impact on cellular function, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Hamamelitannin vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Hamamelitannin enhance glucose uptake and glycogen storage without causing cytotoxicity . At higher doses, Hamamelitannin may exhibit toxic effects, including oxidative stress and inflammation . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects .
Metabolic Pathways
Hamamelitannin is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as IRTK, PI3K, and GSK-3β, influencing the insulin signaling pathway . Hamamelitannin enhances glucose uptake and glycogen synthesis, thereby regulating metabolic flux and maintaining glucose homeostasis . These interactions underscore the compound’s potential in managing metabolic disorders .
Transport and Distribution
Within cells and tissues, Hamamelitannin is transported and distributed through specific transporters and binding proteins. The compound is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cells, Hamamelitannin accumulates in the cytoplasm and is distributed to various cellular compartments . These interactions ensure the effective localization and function of Hamamelitannin within the cells .
Subcellular Localization
Hamamelitannin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key enzymes and proteins involved in glucose metabolism . Additionally, Hamamelitannin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity . These localization patterns are essential for the compound’s therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
Hamamelitannin can be synthesized through both chemical and enzymatic methods. One common synthetic route involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose using 3,4,5-tri-O-acetylgalloyl chloride, promoted by dibutyltin oxide (Bu2SnO). This reaction is followed by deprotection to yield hamamelitannin with a yield of 79% .
Another method involves the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst in tert-butyl methyl ether. This method primarily produces benzoylated furanoses, with tribenzoates reaching up to 52% . Enzymatic galloylation using vinyl gallate under the catalysis of Lipozyme TL IM in tert-butyl alcohol or tert-butyl methyl ether also provides hamamelitannin with high yields .
Industrial Production Methods
Industrial production of hamamelitannin typically involves the extraction from the bark and leaves of the witch hazel plant. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification steps such as filtration, evaporation, and crystallization to isolate the pure compound.
化学反应分析
Types of Reactions
Hamamelitannin undergoes various chemical reactions, including:
Hydrolysis: The breakdown of the compound into its constituent gallic acid and sugar moieties.
Oxidation: The conversion of hamamelitannin into oxidized products, which can affect its biological activity.
Common Reagents and Conditions
Acylation: Reagents such as 3,4,5-tri-O-acetylgalloyl chloride and dibutyltin oxide are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze hamamelitannin into gallic acid and sugar.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize hamamelitannin.
Major Products Formed
Acylation: Acylated derivatives of hamamelitannin.
Hydrolysis: Gallic acid and sugar moieties.
Oxidation: Oxidized tannin products with altered biological activities.
相似化合物的比较
Hamamelitannin is unique among tannins due to its specific structure and biological activities. Similar compounds include:
Ginnalin A: Another gallotannin with anti-carcinogenic potential, found in plants of the genus Acer.
Procyanidin B2: A type of condensed tannin with antioxidant properties, commonly found in grape seeds and cocoa.
Ellagitannins: A class of hydrolyzable tannins with similar antioxidant and anti-inflammatory properties but different structural features.
Hamamelitannin stands out due to its dual galloyl moieties linked to a core monosaccharide, which contributes to its unique biological activities and potential therapeutic applications.
属性
IUPAC Name |
[3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPAFOYQTIEEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hamamelitannin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-32-9 | |
| Record name | 2-C-[(galloyloxy)methyl]-D-ribose 5-gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hamamelitannin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 - 147 °C | |
| Record name | Hamamelitannin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hamamelitannin interact with bacterial cells?
A: While the exact mechanism is still under investigation, research suggests that hamamelitannin inhibits bacterial quorum sensing (QS). [] This communication system allows bacteria to coordinate gene expression based on population density, impacting virulence factors like biofilm formation and toxin production. [, , , , ]
Q2: What are the downstream effects of hamamelitannin's QS inhibition in Staphylococcus aureus?
A2: Hamamelitannin has been shown to:
- Inhibit biofilm formation by S. aureus and S. epidermidis. [, , , , ]
- Reduce the production of Staphylococcal Enterotoxin A (SEA) by S. aureus. [, ]
- Increase the susceptibility of S. aureus biofilms to vancomycin, both in vitro and in vivo. [, , ]
Q3: Does hamamelitannin directly kill bacteria?
A: Hamamelitannin exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, but its potency varies depending on the bacterial species and strain. [, ]
Q4: What is the role of hamamelitannin in the anti-inflammatory activity of Hamamelis virginiana extracts?
A: Hamamelitannin contributes to the anti-inflammatory effects of Hamamelis virginiana bark extract by inhibiting the release of inflammatory mediators like IL-6, IL-17C, TSLP, CCL26, and MMP-9 in human keratinocytes. [] It achieves this, at least partly, by impairing NF-κB-driven transcription. []
Q5: What is the molecular formula and weight of hamamelitannin?
A: The molecular formula of hamamelitannin is C20H22O14 and its molecular weight is 482.39 g/mol. [, , ]
Q6: Are there different structural isomers of hamamelitannin?
A: Yes, hamamelitannin exists as a mixture of isomeric 5-galloylhamamelofuranoses, 2′-galloylhamamelofuranoses, and 2′-galloylhamamelopyranoses. [] This complex mixture arises from the equilibrium between different anomeric and positional isomers. []
Q7: How does formulation affect hamamelitannin's stability and delivery?
A: Cyclodextrin-based dressings loaded with hamamelitannin complexes have been investigated for controlled release and improved delivery to wound sites. []
Q8: Have any computational studies been conducted on hamamelitannin?
A: Yes, QSAR (Quantitative Structure-Activity Relationship) studies have been performed on hamamelitannin derivatives to explore their potential as penicillin-binding protein 4 (PBP4) inhibitors. [, ] These studies aim to identify structural features crucial for activity and guide the design of more potent analogues.
Q9: Have molecular docking studies been performed with hamamelitannin?
A: Molecular docking studies have been performed to investigate the interactions of hamamelitannin with various targets, including PBP4 [] and acetylcholinesterase (AChE). [] These studies provide insights into the potential binding modes and affinities of hamamelitannin with these targets.
Q10: How do structural modifications of hamamelitannin affect its activity?
A10: Research on hamamelitannin analogues suggests that:
- Modifications to the galloyl groups can significantly impact activity. [, , ]
- The number and position of galloyl substituents on the hamamelose core influence potency. []
- Increasing the molecular weight and lipophilicity can enhance antibiofilm activity. [, ]
Q11: What in vitro models have been used to study hamamelitannin's activity?
A11: Various in vitro models have been employed, including:
- Bacterial growth inhibition assays to assess antibacterial activity. [, , , ]
- Biofilm formation assays to evaluate antibiofilm efficacy. [, , , , , , ]
- Toxin production assays to determine the ability to suppress toxin production. [, , , ]
- Cell culture models to assess cytotoxicity and anti-inflammatory activity. [, , , ]
Q12: What in vivo models have been used to study hamamelitannin's activity?
A12: Hamamelitannin and its analogues have been studied in vivo using:
- Invertebrate models like Galleria mellonella and Caenorhabditis elegans to evaluate efficacy in infection models. [, ]
- Murine models, such as a mouse mammary gland infection model and a mouse pulmonary infection model, to assess efficacy in vivo. [, ]
Q13: What is known about the toxicity and safety profile of hamamelitannin?
A13: While Hamamelis virginiana extracts are generally considered safe for topical use, the safety profile of isolated hamamelitannin requires further investigation.
Q14: Are there any concerns regarding the potential toxicity of hamamelitannin?
A14: As a polyphenol, hamamelitannin's potential for long-term toxicity and its effects on various organ systems require careful evaluation. Further research is needed to fully understand its safety profile.
Q15: How is hamamelitannin typically extracted and purified?
A: Hamamelitannin is commonly extracted from plant material using solvents like acetone or methanol. [, , ] Purification is often achieved through chromatographic techniques such as HPLC. [, , ]
Q16: What analytical methods are used to characterize and quantify hamamelitannin?
A16: Various methods are employed, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
